N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(25-19-6-8-21-22(15-19)31-16-30-21)20-7-9-23(27-26-20)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVEETXPXRZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, benzylpiperidine, and pyridazine derivatives. Common synthetic routes may involve:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazine core: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling reactions: The final step often involves coupling the benzodioxole and pyridazine moieties with the benzylpiperidine under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Benzodioxol vs. Thienopyrimidine: The target compound’s benzodioxol group may confer metabolic stability, whereas Compound 6’s thienopyrimidine substituent enhances mitochondrial targeting and potency under glucose deprivation .
Piperidine vs. Piperazine: The 4-benzylpiperidine in the target compound likely influences receptor binding kinetics differently than the piperazine ring in Compound 6, which is linked to a thienopyrimidine group for improved kinase inhibition .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : Known for its role in various biological activities.
- Pyridazine ring : Contributes to the compound's pharmacological properties.
- Piperidine group : Often associated with psychoactive effects and receptor interactions.
The molecular formula is with a molecular weight of approximately 394.48 g/mol.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
- Receptor Binding : It may interact with several receptors, influencing pathways related to mood regulation and neuroprotection.
In Vitro Studies
Research has shown that this compound exhibits significant activity against various cellular targets. The following table summarizes key findings from in vitro studies:
In Vivo Studies
Although in vitro results are promising, in vivo studies are crucial for understanding the full biological impact:
- Neuroprotective Effects : Preliminary animal studies indicate that the compound may provide neuroprotection through its MAO inhibitory effects, potentially alleviating symptoms of neurodegenerative diseases.
- Behavioral Studies : Effects on behavior in rodent models suggest anxiolytic properties, warranting further exploration into its therapeutic potential for anxiety disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving rats showed that administration of the compound resulted in increased levels of serotonin and dopamine, indicating a possible antidepressant effect.
- Case Study 2 : In a model of diabetic neuropathy, the compound improved nerve function and reduced pain sensitivity, suggesting analgesic properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Substitution | Enhances binding affinity to MAO enzymes |
| Benzodioxole Ring | Essential for maintaining biological activity; modifications can alter potency |
| Pyridazine Position | Variations can lead to different receptor selectivity and enzyme inhibition profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
